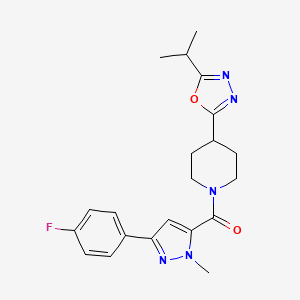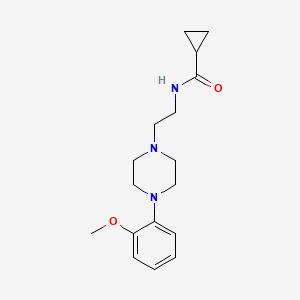
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide” is a compound that has been studied for its potential therapeutic applications. It has been found to have affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs). These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds with similar structures have been synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis
The molecular structure of this compound is complex, and its analysis would involve techniques such as in silico docking and molecular dynamics simulations .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide, also known as N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide:
Neuropharmacology: Serotonin Receptor Modulation
This compound has been studied for its binding affinity to serotonin receptors, particularly the 5-HT1A receptor. It has shown potential as a selective ligand, which could be useful in the development of treatments for various central nervous system disorders, including depression and anxiety . The high selectivity and binding affinity make it a promising candidate for further research in neuropharmacology.
Adrenergic Receptor Antagonism
Research has indicated that derivatives of this compound can act as antagonists to alpha1-adrenergic receptors. These receptors are involved in numerous physiological processes, including the regulation of blood pressure and smooth muscle contraction. The compound’s ability to bind to these receptors suggests potential applications in treating conditions like hypertension and benign prostatic hyperplasia .
Drug Design and Development
The structural features of this compound, particularly the piperazine moiety, make it a valuable scaffold in drug design. It has been used in the synthesis of various derivatives aimed at improving pharmacokinetic profiles and enhancing therapeutic efficacy. This versatility in chemical modifications allows for the exploration of new therapeutic agents targeting different biological pathways .
Molecular Docking and Simulation Studies
In silico studies, including molecular docking and dynamics simulations, have utilized this compound to predict its interaction with various biological targets. These computational approaches help in understanding the binding mechanisms and optimizing the compound’s structure for better activity and selectivity. Such studies are crucial for advancing drug discovery and development processes .
Blood-Brain Barrier Penetration
The compound’s ability to cross the blood-brain barrier has been a significant focus of research. This property is essential for developing drugs that target central nervous system disorders. Studies have shown that modifications to the compound can enhance its permeability, making it a potential candidate for treating neurological diseases .
Therapeutic Potential in Cardiovascular Diseases
Given its interaction with adrenergic receptors, this compound has been explored for its therapeutic potential in cardiovascular diseases. By modulating these receptors, it could help manage conditions such as cardiac arrhythmias and heart failure. The compound’s efficacy in preclinical models supports its potential use in cardiovascular therapy .
Psychiatric Disorder Treatments
The compound’s affinity for serotonin and adrenergic receptors also makes it a candidate for treating psychiatric disorders. Its role in modulating neurotransmitter systems can be leveraged to develop new treatments for conditions like schizophrenia and bipolar disorder. Ongoing research aims to optimize its therapeutic profile for these applications .
Pharmacokinetic and ADME Studies
Extensive research has been conducted on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding these pharmacokinetic parameters is crucial for developing safe and effective drugs. Studies have shown that the compound has favorable ADME profiles, which supports its potential as a drug candidate .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-5-3-2-4-15(16)20-12-10-19(11-13-20)9-8-18-17(21)14-6-7-14/h2-5,14H,6-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCKNSMJRXEIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2512734.png)
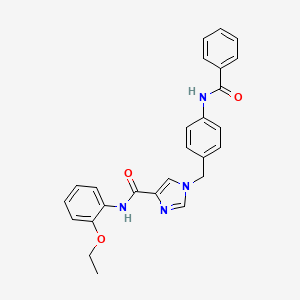
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2512738.png)
![3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2512739.png)
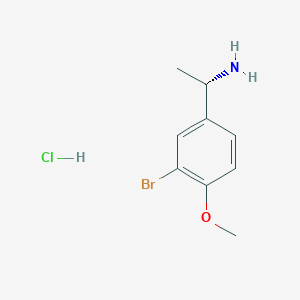
![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512746.png)

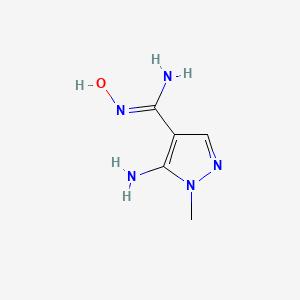
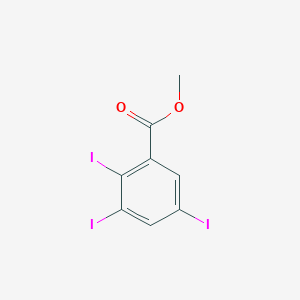
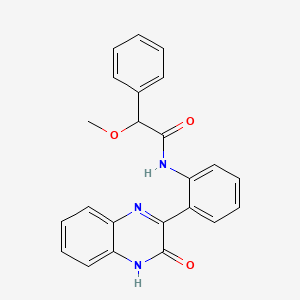
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2512753.png)
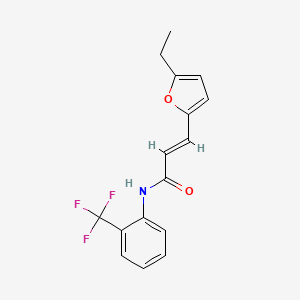
![N-benzyl-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2512755.png)
